4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid
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Overview
Description
4-[(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features both tetrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the tetrazole ring. This can be achieved through a click chemistry approach, which is known for its efficiency and high yield. The oxadiazole ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-
Uniqueness
4-[(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID is unique due to the presence of both tetrazole and oxadiazole rings, which confer distinct chemical properties and potential applications. The combination of these rings in a single molecule allows for versatile reactivity and functionality, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5N7O3 |
---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
4-(tetrazol-1-ylmethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5N7O3/c13-5(14)3-4(9-15-8-3)6-1-12-2-7-10-11-12/h2H,1H2,(H,6,9)(H,13,14) |
InChI Key |
YYSXYGJJDMHKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CNC2=NON=C2C(=O)O |
Origin of Product |
United States |
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